N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine
Description
N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is a halogenated triazine derivative characterized by a 1,3,5-triazine core substituted with two trichloromethyl groups at positions 4 and 6 and a 3-chlorophenylamine group at position 2. The trichloromethyl groups enhance electrophilicity and reactivity, making the compound a candidate for applications in agrochemicals, photochemistry, and materials science .
Properties
CAS No. |
30356-52-6 |
|---|---|
Molecular Formula |
C11H5Cl7N4 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H5Cl7N4/c12-5-2-1-3-6(4-5)19-9-21-7(10(13,14)15)20-8(22-9)11(16,17)18/h1-4H,(H,19,20,21,22) |
InChI Key |
JAOMQMOOQRAOTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of 3-chloroaniline with trichloromethyl-substituted triazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the triazine ring, leading to a wide range of derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The triazine scaffold allows for modular substitution, enabling diverse derivatives. Key analogs include:
Key Observations :
- Halogenation: Trichloromethyl and chlorophenyl groups increase electrophilicity and resistance to metabolic degradation compared to non-halogenated analogs (e.g., 4,6-bis(4-methylphenyl) derivative) .
- Substituent Position : The 3-chlorophenyl group in the target compound may confer distinct steric effects compared to 4-chlorophenyl or dichlorophenyl analogs, influencing interactions in catalytic or biological systems .
Physicochemical Properties
Limited data exists for the target compound, but trends can be inferred:
- Melting Point: Halogenated triazines (e.g., 4,6-bis(4-methylphenyl) derivative: 231°C ) generally exhibit higher melting points than non-halogenated analogs due to increased molecular rigidity.
- Solubility : Trichloromethyl groups reduce water solubility but enhance lipid solubility, favoring applications in hydrophobic matrices (e.g., polymer crosslinkers) .
- Stability : Trichloromethyl groups may confer thermal and photolytic stability, as seen in , where a related triazine initiates zirconia phase transformations under blue light .
Biological Activity
N-(3-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is a compound of significant interest due to its biological activities and potential applications in various fields, particularly in medicinal chemistry and agriculture. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C11H4Cl7N3
- CAS Number : 3712-60-5
This structure includes a triazine ring with two trichloromethyl groups and a chlorophenyl substituent, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit notable antimicrobial properties. For instance, a study on related compounds demonstrated modest antimalarial activity, suggesting that this compound may also possess similar effects. The mechanism often involves interference with critical cellular processes in pathogens, such as inhibiting enzyme functions or disrupting membrane integrity .
Estrogenic Activity
Chloro-s-triazine herbicides have been studied for their estrogenic effects. In vitro studies have shown that certain triazine compounds can induce aromatase activity (CYP19), an enzyme responsible for converting androgens to estrogens. This induction was observed in various cell lines, indicating a potential endocrine-disrupting effect . Although specific data on this compound is limited, its structural similarity to known estrogenic triazines warrants further investigation.
Antimalarial Activity
A series of studies explored the antimalarial potential of various triazine derivatives. One study highlighted the effectiveness of compounds similar to this compound against Plasmodium species. The results showed that modifications in the side chains could enhance potency .
| Compound | Activity | Notes |
|---|---|---|
| Triazine Derivative A | Moderate | Effective against Plasmodium falciparum |
| This compound | Potential | Requires further testing |
Toxicological Studies
Toxicological assessments have indicated that triazine compounds can exhibit varying degrees of toxicity depending on their structure. The Environmental Protection Agency (EPA) has evaluated several triazines for their potential health risks. Although specific toxicity data for this compound is not extensively documented, related compounds have shown significant toxicological profiles that merit caution in application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
